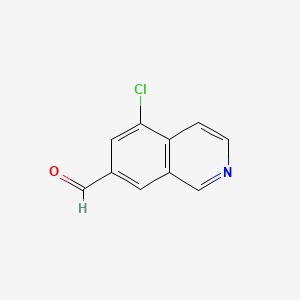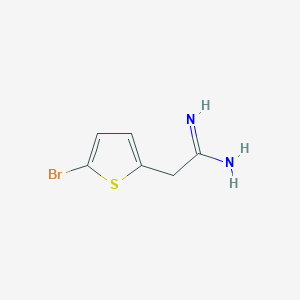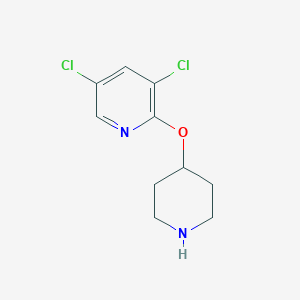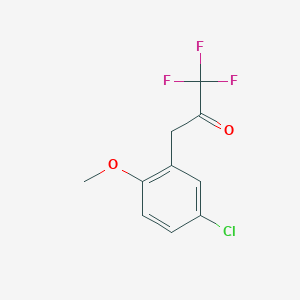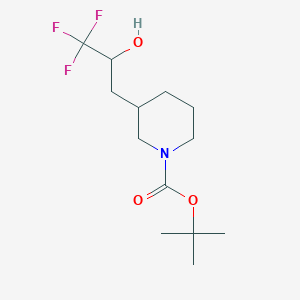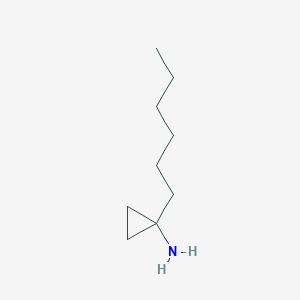
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H17Br It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene typically involves the bromination of 1,3,5-trimethylbenzene (mesitylene) with a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a solvent like carbon tetrachloride. The bromination occurs at the benzylic position, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed to ensure high-quality output .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be readily substituted by nucleophiles through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Elimination Reactions: Under appropriate conditions, the compound can undergo elimination reactions to form alkenes.
Major Products Formed:
Alcohols: When reacted with sodium hydroxide, the major product is the corresponding alcohol.
Amines: Reaction with amines results in the formation of substituted amines.
Alkenes: Elimination reactions yield alkenes as the major products.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene in chemical reactions primarily involves the reactivity of the bromine atom. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is removed along with a hydrogen atom to form a double bond .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-phenylpropane: Similar in structure but lacks the additional methyl groups on the benzene ring.
1-Bromo-2-propylbenzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 2-(1-Bromopropan-2-yl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and physical properties. The additional methyl groups can provide steric hindrance and electronic effects that differentiate it from other brominated benzene derivatives .
Eigenschaften
Molekularformel |
C12H17Br |
|---|---|
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
2-(1-bromopropan-2-yl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11H,7H2,1-4H3 |
InChI-Schlüssel |
RNAJMBKMWVRUGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


